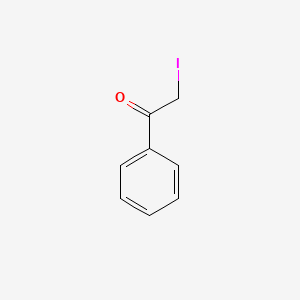

2-IODOACETOPHENONE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

4636-16-2 |

|---|---|

分子式 |

C8H7IO |

分子量 |

246.04 g/mol |

IUPAC 名称 |

2-iodo-1-phenylethanone |

InChI |

InChI=1S/C8H7IO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI 键 |

CREOHKRPSSUXCW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)CI |

产品来源 |

United States |

Significance As a Building Block in Complex Molecular Architectures

2-Iodoacetophenone, a halogenated aromatic ketone, serves as a fundamental precursor in organic synthesis. Its utility stems from the dual reactivity of its functional groups: the ketone and the carbon-iodine bond. The iodine atom, being an excellent leaving group, makes the molecule highly amenable to various substitution and cross-coupling reactions, while the ketone group can undergo a range of transformations such as reduction and condensation. smolecule.comcymitquimica.com

This reactivity profile allows for its use as a foundational element in the synthesis of more intricate molecules, including pharmaceuticals, agrochemicals, and functional materials. cymitquimica.comchemimpex.comcymitquimica.com Researchers have successfully employed this compound to create a variety of molecular structures. For instance, it is a key starting material for synthesizing indene (B144670) and indenol derivatives, as well as di-(o-acetylphenyl)acetylene. chemicalbook.com

The strategic position of the iodo group facilitates palladium-catalyzed reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This has been demonstrated in the chemoselective Sonogashira coupling of this compound derivatives to produce ortho-ethynylhydrazones, which are valuable intermediates for synthesizing benzofulvenes. researchgate.net Furthermore, it participates in Claisen-Schmidt condensation reactions with various aldehydes to yield chalcones, a class of compounds known for their interesting biological properties. mdpi.comrjptonline.org

The table below summarizes some of the key transformations involving this compound, highlighting its versatility as a synthetic building block.

| Reaction Type | Reagents/Catalysts | Product Class |

| Coupling Reactions | ||

| Sonogashira Coupling | Terminal Alkynes, Palladium Catalyst, Copper(I) iodide | Ethynyl-substituted aromatics |

| Stille-type Coupling | Organostannanes, Palladium on Carbon, Copper(I) iodide | Biaryl compounds |

| Suzuki-Miyaura Coupling | Boronic Acids, Palladium Catalysts | Biaryl compounds |

| Condensation Reactions | ||

| Claisen-Schmidt | Benzaldehyde (B42025) derivatives, Base (e.g., KOH) | Chalcones |

| Reduction Reactions | ||

| Catalytic Hydroboration | Pinacolborane, Copper Catalyst | Boronate esters |

| Bioreduction | Marine Fungi (e.g., Beauveria felina) | Chiral Iodophenylethanols |

| Oxidative Coupling | ||

| With Styrenes/Indoles | KI/TBHP, DMSO | C-3 Dicarbonyl Indoles |

This table provides a generalized overview of reactions. Specific conditions and yields vary based on the detailed experimental procedures.

Overview of Research Trajectories Involving 2 Iodoacetophenone

Direct Iodination Strategies

Direct iodination methods offer a straightforward approach to introduce an iodine atom into the acetophenone (B1666503) structure. These strategies often employ electrophilic iodine sources and can be tailored to achieve regioselectivity, targeting either the aromatic ring or the α-carbon of the acetyl group.

N-Iodosuccinimide (NIS) is a versatile and commonly used reagent for electrophilic iodination under mild conditions. organic-chemistry.org The reactivity of NIS can be modulated by the choice of solvent and the use of acid catalysts, allowing for the iodination of various aromatic compounds. organic-chemistry.orgcolab.ws

In the context of acetophenone derivatives, NIS has been successfully employed to introduce iodine onto the aromatic ring. For instance, the iodination of 4-substituted 2-hydroxyacetophenones with NIS in the presence of p-toluenesulfonic acid in acetonitrile (B52724) yields the corresponding 5-iodo derivatives. mdpi.com This reaction proceeds by treating the acetophenone derivative with one equivalent of NIS at 0 °C, followed by stirring at room temperature. mdpi.com Similarly, a silver(I)-catalyzed method using NIS allows for the efficient iodination of arenes. acs.org This system has been used to synthesize compounds like 2-amino-5-iodoacetophenone from 2-aminoacetophenone (B1585202) with high yields. acs.org

The kinetics of the iodination of ketones using NIS in an acidic medium indicate that the reaction is acid-catalyzed and follows zero-order dependence with respect to NIS concentration. This suggests that the rate-determining step is the acid-catalyzed enolization of the ketone, which then rapidly reacts with the iodinating agent.

Table 1: Examples of Iodination using N-Iodosuccinimide (NIS)

| Substrate | Catalyst/Acid | Solvent | Temperature | Time | Product | Yield | Reference |

| 4-substituted 2-hydroxyacetophenone | p-toluenesulfonic acid | Acetonitrile | 0°C to RT | 14 h | 4-substituted 2-hydroxy-5-iodoacetophenone | Solid precipitate | mdpi.com |

| 2-aminoacetophenone | Silver(I) triflimide | Dichloromethane | 36 °C | 1.4 h | 2-amino-5-iodoacetophenone | 89% | acs.org |

| 2-hydroxyacetophenone | Silver(I) triflimide | Dichloromethane | 40 °C | 6.7 h | 2-hydroxy-5-iodoacetophenone | 93% | acs.org |

Achieving regioselectivity is crucial in the synthesis of this compound, which requires the specific introduction of iodine at the α-position of the carbonyl group (side-chain iodination). Several methods have been developed to control the site of iodination on aryl alkyl ketones.

One effective system utilizes elemental iodine (I₂) with an oxidizing agent like 30% aqueous hydrogen peroxide (H₂O₂). chem-soc.si Under solvent-free reaction conditions (SFRC), this reagent system regioselectively iodinates aryl alkyl ketones at the alkyl position adjacent to the carbonyl group. chem-soc.siresearchgate.net For unsubstituted acetophenone, a substrate:I₂:H₂O₂ molar ratio of 1:0.5:0.6 is sufficient for an efficient transformation to this compound. chem-soc.si The presence of H₂O₂ promotes the introduction of iodine at the alkyl position, even for acetophenone derivatives with activated aromatic rings like 4-methoxyacetophenone. chem-soc.si

Similarly, the combination of elemental iodine and urea-hydrogen peroxide (UHP) adduct under solvent-free conditions also facilitates the regioselective introduction of iodine into the alkyl position of acetophenone, indicating a polar reaction system. For efficient side-chain iodo-functionalisation of acetophenone, a 1:1:1 stoichiometric ratio of substrate:I₂:UHP is required.

Another approach involves the use of the Selectfluor™ reagent (F-TEDA–BF₄) with iodine in ionic liquids. This system converts aryl alkyl ketones, such as 3,4-dimethoxyacetophenone, into the corresponding α-iodocarbonyl derivative. arkat-usa.org

Table 2: Regioselective α-Iodination of Acetophenone Derivatives

| Substrate | Reagent System | Conditions | Product | Reference |

| Acetophenone | I₂ / 30% aq. H₂O₂ | Solvent-free, 45 °C, 6 h | This compound | chem-soc.si |

| 4-Methoxyacetophenone | I₂ / 30% aq. H₂O₂ | Solvent-free, 45 °C, 18 h | 2-Iodo-1-(4-methoxyphenyl)ethanone | chem-soc.si |

| Acetophenone | I₂ / Urea-H₂O₂ | Solvent-free, 45 °C, 6 h | This compound | |

| 3,4-Dimethoxyacetophenone | I₂ / F-TEDA–BF₄ | Ionic liquid, 80 °C, 24 h | 2-Iodo-1-(3,4-dimethoxyphenyl)ethanone | arkat-usa.org |

Iodination with N-Iodosuccinimide (NIS)

Approaches via Functional Group Interconversions

An alternative to direct iodination is the conversion of other functional groups, most commonly other halogens, into an iodine atom. This is a powerful strategy, particularly when the corresponding chloro or bromo precursors are more readily accessible.

The Finkelstein reaction, which involves a halogen exchange, is a classic and effective method for preparing iodoalkanes from the corresponding chloro- or bromoalkanes. This transformation can be applied to synthesize α-iodoacetophenones from α-chloro- or α-bromoacetophenones.

For example, 2'-amino-2-iodoacetophenone (B13444462) can be synthesized in high yield by treating 2'-amino-2-chloroacetophenone with sodium iodide (NaI) in acetonitrile (CH₃CN) at room temperature. prepchem.com The reaction proceeds via a nucleophilic substitution where the iodide ion displaces the chloride ion. A similar principle is used to synthesize 2-Bromo-4'-iodoacetophenone by reacting a bromoacetophenone with sodium iodide. chembk.comchembk.com Modern variations include nickel-catalyzed methods that can convert enol triflates, derived from ketones, into alkenyl halides, demonstrating the broad utility of halogen exchange concepts. caltech.edu The Ullmann reaction, often coupled with a Finkelstein reaction in a domino process, highlights the greater reactivity of aryl iodides compared to aryl bromides in copper-catalyzed ether synthesis, underscoring the value of the halogen exchange step. union.edu

Table 3: Synthesis of Iodoacetophenones via Halogen Exchange

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2'-amino-2-chloroacetophenone | NaI | CH₃CN | Room Temp, 45 min | 2'-amino-2-iodoacetophenone | 90.5% | prepchem.com |

| 4-bromoacetophenone | NaI | Dioxane/Methanol | - | 4-iodoacetophenone (part of a domino reaction) | - | union.edu |

Multi-component Synthesis Pathways Involving Aromatic Ketone Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient tools in organic synthesis. researchgate.netmdpi.com α-Haloacetophenones, including this compound derivatives, can serve as crucial building blocks in these complex transformations.

A notable example is the formal synthesis of Atorvastatin, a best-selling pharmaceutical. A key step involves a mechanochemical Hantzsch pyrrole (B145914) synthesis. mdpi.com In this pathway, an α-iodoacetophenone derivative (67) is reacted sequentially with a β-ketoamide (64) and a chiral protected primary amine (65). This multi-component reaction proceeds through an intermediate β-eneminoamide to construct the core pyrrole ring of the target molecule (68). mdpi.com This application demonstrates the utility of this compound not as the final target but as a reactive electrophilic component for building complex molecular architectures of medicinal importance.

Chemical Reactivity and Mechanistic Investigations of 2 Iodoacetophenone

Electrophilic and Nucleophilic Substitution Reactions

Nucleophilic Substitution of the Iodide Moiety

2-Iodoacetophenone is an α-haloketone, a class of organic compounds known for their reactivity towards nucleophiles. The presence of the carbonyl group significantly influences the chemical behavior of the adjacent carbon-iodine bond, rendering the α-carbon electrophilic and susceptible to nucleophilic attack.

The primary mechanism for nucleophilic substitution at the α-carbon of this compound is the bimolecular nucleophilic substitution (S(_N)2) pathway. jove.comjove.com This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. libretexts.org The rate of this reaction is dependent on the concentrations of both the this compound and the attacking nucleophile. rammohancollege.ac.in

The reactivity of α-haloketones like this compound is enhanced due to the inductive effect of the carbonyl group. nih.gov This effect increases the polarity of the carbon-halogen bond, making the α-carbon more electron-deficient and thus a better target for nucleophiles. nih.gov The substitution reaction typically proceeds via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.org This leads to an inversion of the stereochemical configuration at the α-carbon if it is a chiral center. rammohancollege.ac.in

It is important to note that S(_N)1 reactions, which involve the formation of a carbocation intermediate, are generally not favored for α-halocarbonyl compounds. jove.comjove.com The formation of a carbocation at the α-position is destabilized by the adjacent electron-withdrawing carbonyl group. jove.com

The choice of nucleophile is crucial in reactions with this compound. Less basic nucleophiles are generally preferred for substitution reactions. jove.comjove.comntu.edu.sg The use of strongly basic nucleophiles can lead to competing side reactions, most notably the formation of an α-haloenolate ion through deprotonation at the α-carbon. jove.comjove.comntu.edu.sg

The iodide atom in this compound is a good leaving group because the resulting iodide ion is stable and weakly basic. rammohancollege.ac.in This contributes to the facility of the nucleophilic substitution reaction. The general transformation can be represented as follows:

General Nucleophilic Substitution Reaction of this compound

C(_6)H(_5)C(O)CH(_2)I + Nu(^-) → C(_6)H(_5)C(O)CH(_2)Nu + I(^-)

Where Nu(^-) represents a nucleophile.

Computational studies on similar α-haloketones, such as α-bromoacetophenone, have provided deeper insights into the energetics and driving forces of these reactions. up.ac.za These studies have shown how interactions between the nucleophile and the hydrogen atoms on the α-carbon contribute to the initial stages of the substitution process. up.ac.za

Transition Metal-Catalyzed Cross-Coupling Reactions

Chemoselective Sonogashira Coupling with Hydrazones

Palladium-Catalyzed Cyclization Reactions (e.g., 5-exo-dig cyclization)

Cobalt-Catalyzed Carbocyclization Reactions

Beyond palladium, cobalt catalysts have been effectively used for the carbocyclization of this compound. These reactions provide a facile route to important carbocyclic structures like indenols and indenes. nih.govcolab.ws

An efficient cobalt-catalyzed carbocyclization occurs when 2-iodophenyl ketones, such as this compound, react with various disubstituted alkynes. nih.gov This reaction is typically carried out in the presence of a cobalt(II) iodide complex with a diphosphine ligand, such as Co(dppe)I₂, and zinc powder as a reductant. nih.gov The process affords indenol derivatives in good to excellent yields. colab.ws For unsymmetrical alkynes, the carbocyclization can be remarkably regioselective. nih.gov

The methodology has been extended to the synthesis of indenes. The reaction of this compound with acrylates or acrylonitrile, catalyzed by a Co(dppe)Cl₂/dppe system with zinc powder, proceeds smoothly to give the corresponding indene (B144670) derivatives in moderate to good yields. nih.govcolab.ws A proposed mechanism for these transformations involves the formation of an arylcobalt species which then undergoes insertion and cyclization steps. nih.gov

Table 2: Cobalt-Catalyzed Synthesis of Indenols from this compound

| Alkyne Substrate | Product | Yield (%) |

|---|---|---|

| Diphenylacetylene | 1,2-diphenyl-3-methyl-1H-inden-1-ol | 96 |

| 1,2-bis(4-methylphenyl)acetylene | 3-methyl-1,2-di-p-tolyl-1H-inden-1-ol | 98 |

| 1-phenyl-1-propyne | 1,3-dimethyl-2-phenyl-1H-inden-1-ol | 95 (as major regioisomer) |

Data sourced from studies on cobalt-catalyzed carbocyclization of o-iodophenyl ketones. nih.gov

Copper-Catalyzed Reactions

Copper-catalyzed reactions involving this compound have proven to be a versatile method for the synthesis of various heterocyclic compounds. One notable application is the synthesis of pyrido-fused quinazolinones through a domino sequential transformation between 2'-haloacetophenones, including this compound, and 2-aminopyridines. rsc.org In these reactions, 2'-iodoacetophenone (B1295891) has demonstrated greater reactivity compared to its bromo-substituted counterpart, leading to higher yields of the desired products. rsc.org The choice of catalyst is crucial, with copper(II) acetate (B1210297) (Cu(OAc)₂) showing superior catalytic efficiency over other copper catalysts. rsc.org The reaction conditions typically involve a solvent such as dimethyl sulfoxide (B87167) (DMSO) and a base like sodium acetate (NaOAc) under an oxygen atmosphere at elevated temperatures. rsc.org

Another significant copper-catalyzed reaction is the one-pot synthesis of pyridoquinazolinones via a C-N coupling and oxidative C-C bond cleavage sequence. This method utilizes a copper-catalyzed Ullmann–Goldberg-type C–N coupling between 2'-iodoacetophenone and 2-aminopyridines. acs.org The reaction proceeds under a nitrogen atmosphere initially, followed by a switch to an oxygen atmosphere to facilitate concomitant C(sp³)–H oxidation and amidation. acs.org This approach has been successful in producing a range of pyridoquinazolinone derivatives in good yields. acs.org

Furthermore, copper complexes have been employed to catalyze the cross-coupling reaction of imidazole (B134444) and other N-heterocyclic nucleophiles with aryl halides like 4-iodoacetophenone. researchgate.net These reactions, often referred to as Chan-Evans-Lam (CEL) cross-coupling reactions, can be facilitated by in-situ formed copper catalysts or well-defined copper-N-heterocyclic carbene (NHC) complexes. researchgate.net The choice of solvent and base plays a significant role in the reaction's success, with dimethylformamide (DMF) and cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) often being optimal.

Table 1: Examples of Copper-Catalyzed Reactions with this compound Analogs

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| 2'-Iodoacetophenone | 2-Aminopyridine (B139424) | Cu(OAc)₂·H₂O | 11H-pyrido[2,1-b]quinazolin-11-one | 88 | acs.org |

| 2'-Iodoacetophenone | 3-Methyl-2-aminopyridine | Cu(OAc)₂·H₂O | 6-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 65 | acs.org |

| 2'-Iodoacetophenone | 2-Aminoquinoline | Cu(OAc)₂·H₂O | 13H-Isoquinolino[3,2-b]quinazolin-13-one | 71 | acs.org |

| 4-Iodoacetophenone | Imidazole | CuI / 2-acetylcyclohexanone | N-(4-acetylphenyl)imidazole | 63 | researchgate.net |

Gold-Catalyzed Oxidative Processes

Gold catalysis has emerged as a powerful tool for various organic transformations, including oxidative processes involving derivatives of acetophenone (B1666503). researchgate.neticp.ac.rubeilstein-journals.org While specific examples focusing solely on this compound are less common in the provided literature, the general principles of gold-catalyzed oxidative rearrangements and couplings can be inferred. Gold catalysts, often in the form of gold(I) complexes, can activate alkynes and other unsaturated systems towards nucleophilic attack. beilstein-journals.org

In the context of oxidative coupling reactions, a gold(I)/gold(III) catalytic cycle is often proposed. nih.gov This cycle typically involves the oxidation of a gold(I) species to a gold(III) intermediate, which can then participate in C-H activation and reductive elimination to form the desired product. nih.gov The stability and reactivity of these gold(III) species can be significantly influenced by the choice of ligands. nih.gov For instance, highly electron-donating ligands like 2-pyridylidene have been shown to facilitate the gold(I)-to-gold(III) oxidation process and stabilize the resulting gold(III) complexes. nih.gov

Furthermore, gold-catalyzed oxygen transfer reactions have been utilized for the synthesis of cyclic enones from alkynyl ketones. beilstein-journals.org The proposed mechanism involves the gold-catalyzed activation of the alkyne, followed by intramolecular attack of the carbonyl oxygen to form an oxonium intermediate, which then rearranges to the final product. beilstein-journals.org While not directly demonstrated with this compound, these examples highlight the potential of gold catalysis in mediating complex oxidative transformations.

Mechanistic Studies of Reaction Pathways

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the mechanisms of reactions involving this compound. In the copper-catalyzed synthesis of pyrido-fused quinazolinones, control experiments have suggested the formation of N-(pyridin-2-yl)benzamide as a potential intermediate. rsc.org The reaction of 2-bromobenzaldehyde (B122850) with 2-aminopyridine under standard conditions did not yield the final product but did produce the corresponding benzamide (B126) derivative. rsc.org

In other transformations, α-iodoacetophenone itself can act as a key intermediate. For example, in the reaction of styrene (B11656) with potassium iodide (KI) and tert-butyl hydroperoxide (TBHP), α-iodoacetophenone is formed and subsequently converted to phenylglyoxal (B86788) through Kornblum oxidation. This phenylglyoxal then reacts further to produce the final product. The involvement of α-iodoacetophenone as an intermediate was confirmed by reacting it directly under the reaction conditions, which afforded the expected product.

In palladium-catalyzed reactions, such as the Sonogashira coupling of 2-iodo-N-tosylhydrazone, the formation of various intermediates can influence the chemoselectivity of the reaction. The desired ortho-ethynylhydrazone is formed through the coupling of the terminal alkyne with the iodo-substituted aromatic ring. rsc.org However, the formation of an indazole byproduct suggests a competing reaction pathway. rsc.org

Role of Catalyst Oxidation States and Redox Cycles

The oxidation state of the metal catalyst and the operation of redox cycles are fundamental to many of the reactions involving this compound. In copper-catalyzed reactions, the catalytic cycle often involves changes between different oxidation states of copper, such as Cu(I), Cu(II), and Cu(III). chim.it For instance, in C-H activation reactions, a single electron transfer (SET) mechanism involving a Cu(II)/Cu(I) cycle is common. chim.it Alternatively, a two-electron process involving a Cu(I)/Cu(III) cycle has also been proposed, particularly in the presence of strong oxidants. chim.it Transition metals, in general, are effective catalysts due to their ability to exist in variable oxidation states, which allows them to facilitate redox reactions by providing an alternative reaction pathway with a lower activation energy. chemistrystudent.comtheexamformula.co.uknumberanalytics.com

In gold-catalyzed oxidative coupling reactions, a Au(I)/Au(III) redox cycle is frequently invoked. nih.gov The cycle is initiated by the oxidation of a Au(I) complex to a Au(III) species, which is often the rate-determining step. nih.gov The choice of ligands can significantly impact the feasibility of this oxidation and the stability of the Au(III) intermediate. nih.gov For manganese and zinc-catalyzed Ullmann-type C-O cross-coupling reactions, a redox-neutral mechanism proceeding through σ-bond metathesis has been proposed, where the oxidation state of the metal catalyst remains unchanged throughout the catalytic cycle. rsc.org

Investigation of Site-Selectivity and Chemo-Selectivity

The investigation of site-selectivity and chemo-selectivity is critical in reactions involving multifunctional molecules like derivatives of this compound. In the synthesis of benzofulvenes, a chemoselective Sonogashira coupling of an ortho-ethynyl-N-tosylhydrazone derived from this compound was developed. rsc.orgresearchgate.net This transformation required careful optimization of reaction conditions, particularly the choice of ligand, to achieve site-selective coupling at the iodo-substituted position in the presence of the hydrazone functionality. rsc.org The use of a bidentate phosphine (B1218219) ligand, such as rac-BINAP, was found to enhance the chemoselectivity for the desired Sonogashira coupling product over the formation of an indazole byproduct. rsc.org

In another study, the site-selective C-3 alkynylation of 2-amino-5-bromo-3-iodoacetophenone was achieved, demonstrating the preferential reaction at the more reactive iodo-substituted position. researchgate.net This selectivity is attributed to the difference in the carbon-halogen bond strength, with the C-I bond being weaker and more susceptible to oxidative addition than the C-Br bond. nih.gov Similarly, in the iodine-catalyzed oxidative cross-coupling of acetophenones and anilines, high chemical and site-selectivity was observed, with the reaction favoring C4-dimethylation of the anilines rather than N-H functionalization. mdpi.com The proposed mechanism involves the in-situ formation of 2-iodoaniline, which then undergoes a Friedel-Crafts type reaction. mdpi.com

Thermal Rearrangements and Cycloadditions

Derivatives of this compound can participate in Diels-Alder cycloaddition reactions, a powerful method for the formation of six-membered rings. fiveable.me The reactivity in these [4+2] cycloadditions is sensitive to both electronic and steric factors. sinica.edu.tw

For instance, a norbornadiene derivative synthesized from 4-iodoacetophenone undergoes a Diels-Alder [4+2π] cycloaddition. chalmers.se The efficiency and stereochemistry of Diels-Alder reactions can be influenced by substituents on both the diene and the dienophile. Carbonyl substituents on the dienophilic part of a molecule can activate it for cycloaddition, often leading to high stereoselectivity. sinica.edu.tw The endo transition state is frequently favored, particularly when secondary orbital interactions are possible, leading to specific stereoisomers. sinica.edu.tw

While direct examples of this compound derivatives in Diels-Alder reactions are not extensively detailed in the provided context, the general principles of such reactions are well-established. Chiral auxiliaries and catalysts can be employed to achieve enantioselective Diels-Alder reactions. sinica.edu.tw For example, catalysts derived from amino acids or BINOL derivatives can induce high enantioselectivity in the cycloaddition of dienophiles with dienes. sinica.edu.tw The mechanism often involves Lewis acid coordination to a carbonyl group on the dienophile, which activates it towards reaction with the diene. sinica.edu.tw

It is noted that 2'-iodoacetophenone can be used in the synthesis of various derivatives, including indene and indenol derivatives, which may themselves be precursors or participants in cycloaddition reactions.

Table 2: Factors Influencing Diels-Alder Reactions

| Factor | Influence on Reaction | Example/Observation | Reference |

|---|---|---|---|

| Carbonyl Substituent on Dienophile | Activates the dienophile for cycloaddition. | Leads to easier reaction and can control stereochemistry. | sinica.edu.tw |

| Transition State Geometry | Determines the stereochemistry of the product (cis/trans ring fusion). | Endo transition state is often favored, leading to cis-fused products. | sinica.edu.tw |

| Steric Effects | Bulky substituents can hinder the reaction. | Substituents on the diene or dienophile can decrease the reaction rate. | sinica.edu.tw |

| Chiral Catalysts/Auxiliaries | Can induce high enantioselectivity. | Tryptophan-derived or BINOL-based catalysts are effective. | sinica.edu.tw |

Applications of 2 Iodoacetophenone As a Synthetic Precursor

Synthesis of Carbocyclic and Polycyclic Systems

The dual reactivity of 2-iodoacetophenone makes it an ideal starting material for cascade reactions that build multiple rings in a single sequence. The presence of the ortho-iodo group allows for metal-catalyzed cross-coupling reactions, while the ketone functionality offers a handle for cyclization and condensation reactions.

Indene (B144670) and Indenol Derivatives

This compound is a key precursor for synthesizing indene and indenol frameworks, which are important structural motifs in various biologically active molecules and materials. cenmed.comchemicalbook.comsigmaaldrich.com An efficient method involves the cobalt-catalyzed carbocyclization of 2-iodophenyl ketones, such as this compound, with various alkynes. chemsrc.com This process allows for the regioselective annulation of the alkyne to form the five-membered ring characteristic of indenols.

A notable strategy employs a ligand-controlled cobalt-catalyzed reaction, which enables the divergent synthesis of different indenol regioisomers from o-haloaromatic ketones and terminal alkynes. nih.gov By carefully selecting the ligand, chemists can direct the cyclization to achieve the desired product with high selectivity. This method represents a significant advancement, as the annulation of o-haloaromatic ketones with terminal alkynes to produce indenols has been a persistent challenge in organic synthesis. nih.gov

Table 1: Cobalt-Catalyzed Synthesis of Indenol Derivatives from this compound

| Alkyne Substrate | Catalyst System | Ligand | Solvent | Yield (%) | Reference |

| Phenylacetylene | Co(acac)₂ / Zn | dppe | Acetonitrile (B52724) | High | chemsrc.com |

| 1-Hexyne | CoI₂ | Xantphos | Toluene | Moderate-High | nih.gov |

| Trimethylsilylacetylene | CoBr₂ | P(c-C₅H₉)₃ | Dioxane | High | chemsrc.comatlas.jp |

| (Note: This table is a representative summary. Specific yields and conditions vary based on the detailed experimental setup described in the cited literature.) |

Benzofulvene Synthesis

Benzofulvenes, isomers of naphthalene, are valuable compounds in materials science and medicinal chemistry. This compound serves as a cornerstone in a novel and practical synthetic route to these molecules. The synthesis proceeds through a sequence involving a palladium-catalyzed, site-selective Sonogashira coupling followed by a palladium-catalyzed 5-exo-dig cyclization. rsc.orgrsc.orgresearchgate.net

The key intermediate in this process is an ortho-ethynyl-N-tosylhydrazone, which is derived from this compound. rsc.orgrsc.orgdntb.gov.ua This hydrazone undergoes a subsequent palladium-catalyzed coupling and in-situ cyclization to furnish the benzofulvene core. rsc.orgresearchgate.net This method is advantageous as it allows for the construction of a variety of substituted benzofulvenes from readily available starting materials and is tolerant of various functional groups. rsc.org Researchers have also developed four-component carbonylative coupling reactions to selectively produce multisubstituted benzofulvenes. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Benzofulvenes from this compound Derivatives

| Coupling Partner (Alkyne) | Catalyst/Ligand | Base | Solvent | Product Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Good | rsc.org |

| 4-Methoxyphenylacetylene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 78 | rsc.org |

| Thiophen-3-ylacetylene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 40 | rsc.org |

| (Note: Yields are for the final benzofulvene product from the corresponding hydrazone intermediate. Conditions are generalized from the cited literature.) |

Di-(o-acetylphenyl)acetylene Synthesis

The synthesis of di-(o-acetylphenyl)acetylene is another significant application of this compound, showcasing its utility in forming symmetrical dimeric structures. cenmed.comchemicalbook.comsigmaaldrich.com The synthesis is accomplished through a sequence of two palladium-catalyzed Sonogashira couplings. beilstein-journals.org

In the first step, this compound is coupled with a protected acetylene, such as trimethylsilylacetylene, using a Pd(PPh₃)₄/CuI catalyst system. beilstein-journals.org Following deprotection of the resulting 2'-(trimethylsilylethynyl)acetophenone, a second Sonogashira coupling is performed between the newly formed 2'-ethynylacetophenone and another molecule of this compound. This sequence efficiently yields di-(o-acetylphenyl)acetylene, a complex molecule that serves as a precursor for further transformations. beilstein-journals.org

Chiral Alkynol Preparation

While complex chiral alkynols are often synthesized via coupling reactions, a more direct approach to a specific class of chiral alkynols—chiral 1-(2-iodophenyl)ethanols—involves the asymmetric reduction of the prochiral ketone group of this compound. This transformation is a key step in producing enantiomerically pure building blocks for pharmaceuticals. nih.govias.ac.in

Biocatalysis using whole cells of microorganisms or isolated enzymes offers a green and highly selective method for this reduction. ftb.com.hrresearchgate.net For instance, various yeast strains have been shown to reduce acetophenone (B1666503) derivatives with high enantioselectivity. ftb.com.hr Although some studies report dehalogenation as a side reaction with α-iodoacetophenone, careful selection of the biocatalyst can favor the production of the desired chiral alcohol. ftb.com.hr Chemical methods using chiral reducing agents, such as those derived from exo-bornan-2-ols, also provide a powerful means to achieve this asymmetric reduction, yielding the chiral alcohol in high optical purity. ias.ac.in The product, a chiral alcohol, is technically a type of alkynol and a valuable synthetic intermediate.

Formation of Complex Aromatic Compounds

Beyond the synthesis of discrete carbocyclic systems, this compound is a precursor to more elaborate polycyclic aromatic compounds. numberanalytics.comnumberanalytics.com A compelling example stems from the chemistry of di-(o-acetylphenyl)acetylene, which is synthesized from this compound. beilstein-journals.org

This alkyne undergoes a thermal rearrangement to form a highly reactive, transient intermediate: 3,3'-dimethyl-1,1'-biisobenzofuran. beilstein-journals.org While too unstable to be isolated, this intermediate can be trapped via a Diels-Alder reaction with a suitable dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). This trapping experiment yields complex polycyclic adducts, providing strong evidence for the formation of the transient biisobenzofuran and demonstrating a pathway to intricate molecular scaffolds from a relatively simple starting material. beilstein-journals.org

Construction of Heterocyclic Systems

The reactivity of this compound also extends to the synthesis of nitrogen- and oxygen-containing heterocycles, which are ubiquitous in medicinal chemistry.

For example, this compound is a key starting material in a copper-catalyzed domino reaction for the synthesis of quinolones. The process involves the coupling of an amide, such as a lactam, with this compound, followed by an intramolecular aldol (B89426) condensation. This cascade reaction efficiently constructs tricyclic ring systems containing the quinolone motif.

Furthermore, derivatives of this compound are used to build other important heterocyclic cores. For instance, 4-substituted 2-hydroxy-5-iodoacetophenones, prepared via iodination of the corresponding 2-hydroxyacetophenones, undergo base-mediated Claisen-Schmidt condensation with benzaldehydes to form iodinated chalcones. mdpi.com These chalcones are then cyclized to produce 6-iodoflavonol derivatives, demonstrating the utility of the iodoacetophenone framework in assembling complex flavonoid structures. mdpi.com

Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a prominent application of this compound and its derivatives, leading to the formation of biologically and structurally significant compounds like indoles and quinazolinones.

This compound is a key starting material for synthesizing various indole (B1671886) derivatives. sigmaaldrich.com A notable application involves the use of its amino-substituted derivatives, such as 2-amino-5-bromo-3-iodoacetophenone, in sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions. nih.gov This process, followed by palladium chloride-mediated heteroannulation, yields novel 2,5,7-tricarbo-substituted indoles. nih.gov This method highlights the utility of the iodo- and acetophenone functionalities in constructing complex, poly-substituted indole scaffolds. nih.gov Another approach involves a metal-free, two-step synthesis starting from aryl triazoles, which, after several transformations, are cyclized into 1H-indoles using iodine. mdpi.com

Table 1: Synthesis of Indole Derivatives

| Starting Material | Reaction Type | Product Class | Citation |

|---|---|---|---|

| 2-Amino-5-bromo-3-iodoacetophenone | Sonogashira/Suzuki-Miyaura coupling & Heteroannulation | 2,5,7-Tricarbo-substituted indoles | nih.gov |

2'-Haloacetophenones, including this compound, are utilized in the synthesis of fused quinazolinone systems. A copper-catalyzed domino reaction between a 2'-haloacetophenone and a 2-aminopyridine (B139424) can produce pyrido-fused quinazolinones in high yields. rsc.org The reaction conditions, particularly the choice of catalyst and base, significantly influence the outcome, with Cu(OAc)₂ and NaOAc proving to be an effective combination. rsc.org The synthesis of 2-substituted quinazolin-4(3H)-ones can also be achieved through the condensation of 2-aminobenzamide (B116534) with various electrophiles, a structural motif accessible from precursors related to this compound. derpharmachemica.com Furthermore, the key intermediate 2-phenylbenzoxazinone can be converted to a 3-amino quinazolinone derivative, which serves as a foundational structure for more complex molecules. ekb.eg

Table 2: Synthesis of Quinazolinone Derivatives

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Citation |

|---|---|---|---|---|

| 2'-Iodoacetophenone (B1295891) | 2-Aminopyridine | Cu(OAc)₂ / NaOAc | Pyrido-fused quinazolinone | rsc.org |

| 2-Phenylbenzoxazinone | Hydrazine | - | 3-Amino quinazolinone | ekb.eg |

The complex heterocyclic system of pyrrolo[3,2,1-ij]quinazolin-1-one can be accessed using precursors derived from iodo-substituted acetophenones or benzamides. One synthetic route involves the PdCl₂-mediated endo-dig cyclization of 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones. mdpi.com These precursors are themselves synthesized from 2-amino-5-bromo-3-iodobenzamide through Sonogashira cross-coupling and subsequent cyclocondensation. mdpi.com This multi-step synthesis produces a series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, which have been evaluated for potential biological activities. mdpi.comresearchgate.net

Quinazolinone Derivatives

Oxygen-Containing Heterocycles (e.g., Flavonols via Chalcone (B49325) Intermediates)

This compound derivatives are instrumental in the synthesis of oxygen-containing heterocycles like flavonols, which are typically formed through chalcone intermediates. nih.gov Chalcones, or 1,3-diphenyl-2-propene-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. chemrevlett.com

Specifically, 4-substituted 2-hydroxy-5-iodoacetophenones can be prepared by the iodination of the corresponding 2-hydroxyacetophenones using N-iodosuccinimide. mdpi.com These iodinated acetophenones then undergo condensation with benzaldehyde (B42025) derivatives to form 2-hydroxy-5-iodochalcones. mdpi.com These chalcone intermediates are then subjected to oxidative cyclization, often using iodine in a solvent like DMSO, to yield the corresponding flavonol (3-hydroxyflavone) structures. mdpi.comscholarsresearchlibrary.com This pathway allows for the introduction of an iodine atom at a specific position on the flavonol scaffold. mdpi.com

Table 3: Flavonol Synthesis via Chalcone Intermediates

| Step | Starting Material | Reagent(s) | Intermediate/Product | Citation |

|---|---|---|---|---|

| 1. Iodination | 4-Substituted 2-hydroxyacetophenone | N-Iodosuccinimide, p-toluenesulfonic acid | 4-Substituted 2-hydroxy-5-iodoacetophenone | mdpi.com |

| 2. Condensation | 2-Hydroxy-5-iodoacetophenone derivative | Benzaldehyde derivative, KOH | 2-Hydroxy-5-iodochalcone | mdpi.com |

Synthesis of Functional Materials and Dyes

The unique electronic and structural properties of this compound and its derivatives make them valuable precursors for functional materials and dyes. chemimpex.comiodobenzene.ltd The presence of halogens can enhance reactivity and allow for the creation of materials with specific characteristics like improved stability and solubility. chemimpex.com Derivatives such as 2-hydroxy-4-iodo-acetophenone and 5'-fluoro-2'-iodoacetophenone (B570891) are employed as building blocks in materials science to synthesize specialized polymers and dyes. chemimpex.comsmolecule.com These compounds can act as intermediates in the production of dyes and pigments for textiles and other materials. chemimpex.comchembk.com They are also explored for their potential in developing new functional polymers and photoelectric or sensor materials. chemimpex.comiodobenzene.ltd

Precursor in Fluorinated Compound Synthesis for Advanced Applications

This compound serves as a key precursor in the synthesis of advanced organofluorine compounds. A significant application is its use in preparing hypervalent iodine(V) fluorides. beilstein-journals.org The synthesis begins with the diazotization of 2'-aminoacetophenone (B46740) to form 2'-iodoacetophenone. beilstein-journals.orgresearchgate.net This is followed by a reaction with Ruppert's reagent (CF₃SiMe₃) and subsequent oxidative fluorination with a reagent like Selectfluor to yield stable and easy-to-handle fluorinating agents. beilstein-journals.orgresearchgate.net

Furthermore, this compound is a substrate in copper-catalyzed reactions for producing trifluoromethylated compounds, which are highly sought after in pharmaceuticals and agrochemicals. google.com The presence of both iodo and fluoro groups in a single molecule, as in 5'-fluoro-2'-iodoacetophenone, provides a versatile platform for creating novel fluorinated compounds, as the iodine can act as a leaving group for further molecular functionalization. smolecule.com

Utilization in Multi-functionalized Building Block Synthesis

This compound serves as a critical starting material for the synthesis of a wide array of multi-functionalized building blocks, which are valuable intermediates in the construction of more complex molecular architectures. Its utility stems from the presence of two distinct reactive sites: the electrophilic carbonyl group and the carbon-iodine bond on the aromatic ring, which is susceptible to various cross-coupling reactions. This dual reactivity allows for its participation in cascade or multicomponent reactions, enabling the efficient assembly of diverse and complex scaffolds.

Research has demonstrated the application of this compound in synthesizing key heterocyclic and carbocyclic systems. These building blocks are often characterized by a high degree of functionalization, making them ideal for further elaboration in medicinal chemistry and materials science.

One prominent application involves the chemoselective Sonogashira coupling of this compound derivatives. For instance, the N-tosylhydrazone derived from this compound undergoes a site-selective Sonogashira coupling with terminal alkynes. researchgate.netchim.it This reaction proceeds without affecting the hydrazone moiety, yielding ortho-ethynylhydrazones. researchgate.netchim.it These products are highly valuable multi-functionalized intermediates that can be used to generate benzofulvene derivatives through a subsequent palladium-catalyzed cross-coupling and 5-exo-dig cyclization sequence. researchgate.netchim.it

Furthermore, this compound is a key precursor in multicomponent reactions for synthesizing fused heterocyclic systems. A notable example is the synthesis of imidazo[1,2-a]pyridines. In these reactions, this compound, sometimes generated in situ from acetophenone and an iodine source, reacts with a 2-aminopyridine and another component, such as dimedone, in a one-pot process. researchgate.net This strategy allows for the rapid construction of the pharmacologically relevant imidazo[1,2-a]pyridine (B132010) scaffold with various substitutions. researchgate.net

In another synthetic strategy, 2'-iodoacetophenones are utilized in a one-pot, copper-catalyzed reaction to produce pyridoquinazolinones. acs.org This process involves an initial Ullmann–Goldberg-type C–N coupling with 2-aminopyridines, followed by an oxidative C-C bond cleavage and amidation cascade, highlighting the compound's role in complex transformations that build fused ring systems. acs.org

The carbocyclic framework of indenols can also be accessed starting from this compound. A cobalt-catalyzed carbocyclization reaction with various alkynes provides a direct route to these functionalized five-membered rings. chemsrc.com This method demonstrates the utility of the ortho-iodo-ketone moiety in constructing fused bicyclic systems through transition-metal catalysis. chemsrc.com

The following table summarizes selected research findings on the use of this compound as a precursor for multi-functionalized building blocks.

| Precursor (this compound Derivative) | Reaction Type | Reagents/Catalysts | Synthesized Building Block | Research Focus | Ref. |

| 2-Iodo-N-tosylhydrazone | Sonogashira Coupling / Cyclization | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | ortho-Ethynylhydrazones / Benzofulvenes | Development of a chemoselective coupling to create versatile intermediates for benzofulvene synthesis. | researchgate.netchim.it |

| This compound (in situ) | Multicomponent Reaction | I₂, 2-Aminopyridine, Dimedone | Imidazo[1,2-a]pyridines | Iodine-catalyzed three-component synthesis of fused imidazole (B134444) derivatives. | researchgate.net |

| 2'-Iodoacetophenones | C-N Coupling / Oxidative C-C Cleavage | CuI, 1,10-Phenanthroline, K₂CO₃, O₂ | Pyridoquinazolinones | One-pot synthesis of fused N-heterocycles via a C-N coupling/amidation cascade. | acs.org |

| This compound | Cobalt-Catalyzed Carbocyclization | CoBr₂/dppe, Zn, ZnI₂ | Indenols | A facile route to indenols through regioselective carbocyclization with alkynes. | chemsrc.com |

| 2-Bromo-2'-iodoacetophenone | Condensation / Formylation | Ethyl 2-pyridylacetates, NaHCO₃, POCl₃, DMF | 2-(2-Iodophenyl)indolizine-3-carbaldehydes | Synthesis of functionalized indolizines as precursors for benzo[e]pyrido[1,2-a]indoles. |

This strategic use of this compound and its derivatives underscores its importance as a versatile platform for generating molecular complexity, providing access to a variety of scaffolds that are central to the development of new functional molecules.

Advanced Spectroscopic and Analytical Characterization of 2 Iodoacetophenone and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are pivotal in elucidating the structure of 2-iodoacetophenone. Each method offers unique insights into the molecular framework, from the identification of functional groups to the mapping of atomic connectivity and spatial arrangements.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific bonds.

The most prominent feature in the IR spectrum of acetophenone (B1666503) derivatives is the carbonyl (C=O) stretching band. For acetophenone itself, this band appears around 1691 cm⁻¹. cdnsciencepub.com In this compound, the presence of the iodine atom on the aromatic ring influences the electronic environment of the carbonyl group, but the strong C=O stretch remains a key diagnostic peak, typically observed in the region of 1680-1700 cm⁻¹.

Other significant absorptions include those for C-H bonds. Aromatic C-H stretching vibrations are typically found in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ range. The spectra also show characteristic peaks for aromatic C=C stretching in the 1450-1600 cm⁻¹ region. For derivatives such as 1-(4-fluoro-2-hydroxy-5-iodophenyl)ethanone, additional bands are observed, for instance at 1631 cm⁻¹ (C=O), and various other peaks corresponding to C-F, C-O, and O-H bonds. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for Acetophenone Derivatives

| Functional Group | Vibration Type | Acetophenone (cm⁻¹) cdnsciencepub.comnist.gov | 1-(4-Fluoro-2-hydroxy-5-iodophenyl)ethanone (cm⁻¹) mdpi.com | 1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethanone (cm⁻¹) mdpi.com |

| Carbonyl (C=O) | Stretch | 1691 | 1631 | 1619 |

| Aromatic C=C | Stretch | 1450-1600 | 1468 | 1442 |

| C-O (hydroxyl) | Stretch | - | 1202 | 1220 |

| C-O (methoxy) | Stretch | - | - | 1175 |

| O-H (hydroxyl) | Stretch | - | Broad | Broad |

| Aromatic C-H | Stretch | 3000-3100 | ~3000-3100 | ~3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 | ~2850-3000 | ~2850-3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their local electronic environments. In 2'-iodoacetophenone (B1295891), the aromatic protons appear as a multiplet in the downfield region of the spectrum, typically between δ 7.14 and 7.96 ppm. ichemical.com The methyl protons of the acetyl group are observed as a sharp singlet further upfield, generally around δ 2.63 ppm. ichemical.com

For substituted derivatives, the chemical shifts and coupling patterns of the aromatic protons provide crucial information about the substitution pattern. For example, in 1-(2-hydroxy-5-iodo-4-methoxyphenyl)ethanone, the aromatic protons (H-3 and H-6) appear as distinct singlets at δ 6.38 and 8.05 ppm, respectively. mdpi.com The methyl protons of the acetyl group are found at δ 2.53 ppm, and the methoxy (B1213986) protons give a singlet at δ 3.88 ppm. A significantly downfield singlet at δ 12.67 ppm is characteristic of the intramolecularly hydrogen-bonded hydroxyl proton. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Derivatives

| Proton Type | 2'-Iodoacetophenone (CDCl₃) ichemical.com | 1-(2-Hydroxy-5-iodo-4-methoxyphenyl)ethanone (DMSO-d₆) mdpi.com |

| Aromatic H | 7.14-7.96 (m) | 6.38 (s, H-3), 8.05 (s, H-6) |

| Acetyl CH₃ | 2.63 (s) | 2.53 (s) |

| Methoxy OCH₃ | - | 3.88 (s) |

| Hydroxyl OH | - | 12.67 (s) |

| (s = singlet, m = multiplet) |

Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between nuclei. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for determining the spatial proximity of protons, which aids in conformational analysis and the determination of stereochemistry. columbia.eduyoutube.com

NOESY detects through-space interactions, in contrast to other techniques like COSY which detect through-bond (J-coupling) interactions. wikipedia.org A cross-peak in a NOESY spectrum indicates that two protons are close in space (typically within 5 Å). columbia.edu This is especially useful for establishing the relative stereochemistry in rigid molecules or determining the preferred conformation of flexible molecules. youtube.com For derivatives of this compound, NOESY can be used to confirm the spatial relationship between substituents on the aromatic ring and the acetyl group, or to elucidate the conformation of more complex derivatives. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, providing a qualitative, and sometimes quantitative, measure of internuclear distances. youtube.com

1D NMR (e.g., 1H NMR)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is approximately 246.05 g/mol . spectrabase.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at m/z ≈ 246. A common fragmentation pathway for aromatic ketones like acetophenone is the loss of the methyl group (•CH₃) via alpha-cleavage, leading to the formation of a benzoyl cation. For acetophenone, this results in a prominent peak at m/z 105. For this compound, the analogous fragmentation would produce an o-iodobenzoyl cation at m/z 231. Subsequent loss of carbon monoxide (CO) from this fragment would yield an o-iodophenyl cation at m/z 203. Another significant fragmentation involves the cleavage of the C-I bond, which would lead to a fragment at m/z 119, corresponding to the acetophenone radical cation, and an iodine radical. The iodine atom itself would produce a strong signal at m/z 127.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 246 | [IC₆H₄COCH₃]⁺• | Molecular Ion (M⁺) |

| 231 | [IC₆H₄CO]⁺ | M⁺ - •CH₃ |

| 203 | [IC₆H₄]⁺ | [IC₆H₄CO]⁺ - CO |

| 127 | [I]⁺ | Cleavage of C-I bond |

| 119 | [C₆H₅COCH₃]⁺• | M⁺ - •I |

| 77 | [C₆H₅]⁺ | Fragmentation of phenyl ring |

| 43 | [CH₃CO]⁺ | Acylium ion |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of a molecule.

In another example, the crystal structure of N-(2-iodophenyl)acetamide, a related compound, was determined to have a monoclinic crystal system with the space group P 1 21/n 1. nih.gov The detailed structural parameters obtained from such analyses, including unit cell dimensions and atomic coordinates, provide an unambiguous depiction of the molecule's conformation and packing in the solid state. These data are crucial for understanding intermolecular interactions and for the absolute assignment of stereochemistry in chiral derivatives. mdpi.com

Interactive Data Table: Crystallographic Data for a Related Compound: N-(2-iodophenyl)acetamide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 4.79690 |

| b (Å) | 12.4977 |

| c (Å) | 14.6790 |

| α (°) | 90.00 |

| β (°) | 98.3360 |

| γ (°) | 90.00 |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound like this compound. This process quantitatively determines the percentage of each element within a sample. For this compound, with the chemical formula C₈H₇IO, elemental analysis would confirm the mass percentages of carbon, hydrogen, and iodine. biosynth.comstenutz.eusigmaaldrich.com

The theoretical elemental composition can be calculated from its molecular formula and atomic weights of its constituent elements. The molecular weight of this compound is 246.05 g/mol . biosynth.comsigmaaldrich.com The verification is achieved by comparing the experimentally determined percentages with the calculated theoretical values. A close correlation between these values provides strong evidence for the compound's identity and purity.

| Element | Atomic Weight (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 8 | 96.08 | 39.05% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 2.87% |

| Iodine (I) | 126.90 | 1 | 126.90 | 51.57% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.50% |

| Total | - | - | 246.036 | 100.00% |

Techniques for Catalyst Characterization and Quantification in Reactions

In many syntheses involving this compound and its derivatives, such as cross-coupling reactions, catalysts play a pivotal role. researchgate.netrsc.org Characterizing and quantifying these catalysts, which are often precious metals like palladium, is crucial for understanding reaction mechanisms, ensuring efficiency, and meeting regulatory requirements for final products. alevelchemistry.co.ukintertek.com

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used to determine the concentration of specific metal elements in a sample. alevelchemistry.co.ukpeneliti.net In the context of reactions producing derivatives of this compound, AAS is employed to quantify trace amounts of metallic catalyst remaining in the final product. alevelchemistry.co.ukyoutube.com The method relies on the principle that atoms of each element absorb light at a unique, characteristic wavelength. alevelchemistry.co.uk By measuring the amount of light absorbed by an atomized sample, the concentration of the element can be determined, often at parts-per-million (ppm) or even parts-per-billion (ppb) levels. peneliti.net This is particularly important in the pharmaceutical industry to ensure that catalyst residues are below specified safety limits. alevelchemistry.co.ukslideshare.net

Inductively Coupled Plasma (ICP) Analysis

Inductively Coupled Plasma (ICP) analysis, which includes ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), is another powerful tool for elemental quantification. intertek.comfilab.fr ICP techniques are used to determine the elemental composition of samples, including the quantification of catalyst residues. intertek.comfilab.fr A sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. utoronto.ca ICP-OES measures the characteristic light emitted by the excited atoms, while ICP-MS separates and detects the ions based on their mass-to-charge ratio. utoronto.ca ICP-MS, in particular, offers exceptional sensitivity, capable of detecting elements at concentrations below parts-per-trillion (ppt). intertek.com These methods are essential for quality control in the chemical and pharmaceutical industries. intertek.comfilab.fr

| Technique | Element | Wavelength (nm) | Linear Range (mg L⁻¹) | LOD (mg kg⁻¹) | LOQ (mg kg⁻¹) |

|---|---|---|---|---|---|

| ICP-OES | Pd | 340.458 | 0.1 - 10 | 3.6 | 10.8 |

| Pt | 265.945 | 0.1 - 10 | 7.4 | 22.2 | |

| GFAAS | Pd | 247.6 | 0.005 - 0.1 | 0.6 | 1.8 |

| Pt | 265.9 | 0.01 - 0.2 | 1.5 | 4.5 |

Transmission Electron Microscopy (TEM) for Heterogeneous Catalyst Morphology

For heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), the physical morphology is as important as the chemical composition. Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the size, shape, and distribution of catalyst particles. azooptics.comtandfonline.com TEM uses a beam of electrons transmitted through an ultra-thin sample to create an image, providing resolution down to the atomic scale. azooptics.comresearchgate.net This allows researchers to visualize catalyst nanoparticles, such as palladium or platinum dispersed on a support material like carbon or silica, and to study their surface structure and defects, which are critical to catalytic performance. azooptics.com In situ TEM techniques even allow for the observation of dynamic changes in catalyst morphology during a reaction. oaepublish.comresearchgate.net

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatography is a cornerstone of synthetic chemistry, used extensively to monitor the progress of reactions involving this compound and to assess the purity of the final products.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative reaction monitoring. rochester.edu A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting material (this compound) and the expected product, a chemist can quickly determine if the reactant is being consumed and the product is being formed. rochester.edu The use of a "cospot," where the reaction mixture and starting material are spotted together, helps to resolve compounds with similar retention factors (Rf values). rochester.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique used for both reaction monitoring and final purity assessment. researchgate.net It separates components of a mixture with high resolution and sensitivity. By injecting samples from a reaction over time, HPLC can provide a detailed kinetic profile, showing the concentration changes of reactants, intermediates, and products. researchgate.net For final product analysis, HPLC is used to quantify the purity of the isolated derivative of this compound and to detect any impurities. researchgate.net

Gas Chromatography (GC): GC is particularly suitable for volatile and thermally stable compounds. Derivatized aromatic amines, for instance, can be analyzed using techniques like comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-qMS) for detailed separation and identification. uni-due.de

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-iodoacetophenone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves electrophilic iodination of acetophenone derivatives. A common approach is the use of iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C). Optimization requires monitoring reaction kinetics via TLC or GC-MS to identify ideal stoichiometry and quenching times. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials and byproducts .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer :

- NMR : H NMR should show a singlet for the acetyl methyl group (~2.6 ppm) and aromatic protons (~7.5–8.0 ppm). C NMR confirms the carbonyl carbon (~200 ppm) and iodine’s deshielding effect on adjacent carbons.

- IR : A strong carbonyl stretch (~1680 cm) and C–I bond vibrations (~500 cm) are key.

- Mass Spectrometry : ESI-MS or EI-MS should display the molecular ion peak (M at m/z 246) and fragmentation patterns consistent with iodine loss.

Cross-validate results with computational simulations (e.g., DFT for IR/NMR predictions) and compare with literature data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or purification due to potential iodine vapor release.

- Waste Disposal : Quench residual iodine with sodium thiosulfate before disposal. Document all procedures in accordance with institutional hazardous material guidelines .

Q. How does this compound’s reactivity compare to other haloacetophenones in nucleophilic substitution reactions?

- Methodological Answer : The iodine atom’s larger atomic radius and lower electronegativity (vs. Cl/Br) enhance its leaving-group ability. Kinetic studies (e.g., SN2 reactions with alkoxides) can quantify reactivity differences. Monitor reaction progress via conductivity measurements or UV-Vis spectroscopy to compare rates with chloro-/bromo-analogs .

Advanced Research Questions

Q. What mechanistic insights exist for the role of this compound in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : In Suzuki-Miyaura couplings, this compound acts as an aryl iodide precursor. Use DFT calculations to map the catalytic cycle (e.g., oxidative addition at Pd(0)). Experimental validation involves isolating intermediates (e.g., Pd–aryl complexes) via low-temperature NMR or X-ray crystallography. Compare turnover frequencies (TOF) with bromo/chloro derivatives to assess electronic effects .

Q. How can computational chemistry (e.g., DFT, MD simulations) predict this compound’s behavior in novel reaction environments?

- Methodological Answer :

- Solvent Effects : Run molecular dynamics (MD) simulations to model solvation shells in polar vs. nonpolar solvents.

- Reaction Pathways : Use Gaussian or ORCA for transition-state optimization in iodination reactions. Validate with experimental activation energies from Arrhenius plots.

- Electronic Properties : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Q. How should researchers resolve contradictions in reported spectroscopic data or reaction yields for this compound?

- Methodological Answer :

- Systematic Review : Compile literature data into a meta-analysis table, noting solvent, temperature, and instrumentation differences.

- Reproducibility Tests : Replicate key studies under standardized conditions (e.g., anhydrous solvents, inert atmosphere).

- Error Analysis : Use statistical tools (e.g., ANOVA) to quantify variability. Cross-check with independent labs to isolate methodological biases .

Q. What strategies optimize this compound’s use in asymmetric catalysis, particularly for enantioselective C–C bond formation?

- Methodological Answer :

- Ligand Design : Screen chiral ligands (e.g., BINOL, Josiphos) to enhance enantiomeric excess (ee). Use circular dichroism (CD) to monitor stereochemical outcomes.

- Kinetic Resolution : Perform time-course ee measurements via chiral HPLC or SFC.

- Computational Screening : Apply docking simulations to predict ligand-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。